(Boc-Cys-OH)2 is a valuable building block for the synthesis of peptides and proteins.
The "Boc" (tert-Butyloxycarbonyl) group in (Boc-Cys-OH)2 serves as a protecting group for the cysteine's side chain amino group. This protection allows for selective manipulation of other parts of the peptide sequence during synthesis. Once the desired peptide is assembled, the Boc group can be removed under specific conditions to reveal the reactive amino group of cysteine, enabling further modifications or reactions.
Cysteine residues play a crucial role in protein structure and function due to their ability to form disulfide bonds. (Boc-Cys-OH)2 can be incorporated into peptide sequences to introduce these essential disulfide bridges, contributing to the correct folding and stability of the final protein.
Beyond peptide synthesis, (Boc-Cys-OH)2 finds applications in other areas of scientific research, including:
Studies investigating the interactions between small molecules and biological systems may utilize (Boc-Cys-OH)2 to design and synthesize probes containing a cysteine residue for targeted protein labeling.
(Boc-Cys-OH)2 can be used as a building block in the development of functional materials with specific properties, such as self-assembly or controlled release capabilities, due to the presence of the reactive cysteine group.
The compound (Boc-Cysteine-OH)2, also known as N,N'-di(tert-butoxycarbonyl)-L-cystine, is a derivative of cysteine, an important amino acid known for its thiol group. The chemical formula for this compound is , with a molecular weight of approximately 440.53 g/mol. This compound features two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the cysteine residues, which are crucial for protecting the thiol side chain during various
(Boc-Cys-OH)2 does not have a direct mechanism of action as it's a building block for peptide synthesis. Its significance lies in providing a protected cystine unit that can be incorporated into peptides with controlled reactivity. The disulfide bond formed by the cystine unit can contribute to the overall structure and stability of the final peptide product [].
(Boc-Cys-OH)2 is likely to exhibit similar hazards as other Boc-protected amino acids:
(Boc-Cysteine-OH)2 can undergo several chemical transformations due to its functional groups. Notably, it can participate in:
(Boc-Cysteine-OH)2 exhibits biological relevance primarily due to its role in peptide synthesis. Cysteine is known for its participation in the formation of disulfide bridges, which are critical for the structural integrity of proteins. The protection of cysteine residues using Boc groups prevents unwanted reactions during synthesis, thereby enhancing the yield and purity of biologically active peptides. Furthermore, derivatives of cysteine have been studied for their potential antioxidant properties and roles in cellular signaling .
The synthesis of (Boc-Cysteine-OH)2 typically involves the following steps:
(Boc-Cysteine-OH)2 has several applications in biochemical research and pharmaceutical development:
Interaction studies involving (Boc-Cysteine-OH)2 often focus on its reactivity with various electrophiles and its role in forming complexes with metal ions or other biomolecules. These studies are crucial for understanding how cysteine derivatives can influence protein structure and function through modifications such as disulfide bond formation or metal coordination.
Several compounds share structural similarities with (Boc-Cysteine-OH)2, particularly those involving cysteine derivatives or other amino acids with protective groups. Here are some notable examples:
Compound Name | Structure/Description | Unique Features |
---|---|---|
Boc-Alanine | A simple amino acid with a single Boc group | Lacks thiol functionality |
Boc-Methionine | Contains a thioether instead of a thiol | Important for methylation reactions |
Boc-Cystine | A dimeric form of cysteine without protecting groups | Forms disulfide bonds readily |
Fmoc-Cysteine | Another protective group variant used in peptide synthesis | Fmoc allows for different deprotection strategies |
(Boc-Cysteine-OH)2 is unique due to its dual Boc protection which enhances stability during complex synthetic procedures while maintaining the ability to participate in redox reactions characteristic of cysteine .
The molecular structure of (Boc-Cys-OH)₂ (Fig. 1) consists of two L-cysteine residues connected by a disulfide bond (–S–S–), with each α-amino group protected by a Boc group. The IUPAC name reflects its stereochemistry:
(2R,2'R)-3,3'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)propanoic acid).
Key structural features:
Cystine, the oxidized dimer of cysteine, was first isolated in 1810 by William Hyde Wollaston. The introduction of the Boc group in the 1950s revolutionized peptide synthesis by enabling acid-labile protection of amines. (Boc-Cys-OH)₂ emerged as a solution to challenges in synthesizing disulfide-containing peptides, allowing controlled deprotection and oxidation during SPPS.
The tert-butoxycarbonyl protecting group represents one of the most widely utilized acid-labile protecting groups in organic synthesis, particularly for amino acid protection in peptide chemistry [17]. The introduction of Boc protection onto L-cysteine residues can be accomplished through several well-established methodologies, each offering distinct advantages and limitations based on reaction conditions and substrate requirements.
The most straightforward approach involves the treatment of L-cysteine with di-tert-butyl dicarbonate in the presence of sodium hydroxide under aqueous conditions [17]. This method provides excellent yields ranging from 85-95% and operates under mild conditions at room temperature [15]. The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and subsequent protonation [17].
An alternative strategy employs 4-dimethylaminopyridine as a base in acetonitrile solution, which offers the advantage of anhydrous conditions and typically yields 80-90% of the desired Boc-protected product [17]. This approach is particularly beneficial when moisture-sensitive substrates are involved or when higher purity is required for subsequent synthetic transformations [15].
The on-water reaction methodology has emerged as an environmentally friendly approach, involving simple stirring of L-cysteine and di-tert-butyl dicarbonate in water suspension at ambient temperature [17]. This green chemistry approach achieves yields of 90-98% and eliminates the need for organic solvents, making it attractive for large-scale applications [15].
Sequential protection strategies have been developed for more complex synthetic scenarios, where multi-step protection sequences are employed to achieve high selectivity [5]. These methods, while requiring multiple steps, can provide yields of 56-67% with excellent regioselectivity, particularly when other functional groups require orthogonal protection [5].
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Di-tert-butyl dicarbonate + sodium hydroxide | Aqueous sodium hydroxide, room temperature | 85-95 | Simple, aqueous conditions | pH control required |
Di-tert-butyl dicarbonate + 4-dimethylaminopyridine/acetonitrile | 4-Dimethylaminopyridine, acetonitrile | 80-90 | Anhydrous conditions, clean reaction | Requires dry conditions |
Di-tert-butyl dicarbonate + water (on-water) | Water suspension, ambient temperature | 90-98 | Green chemistry approach | Limited substrate scope |
Di-tert-butyl dicarbonate + tetrahydrofuran | Tetrahydrofuran, 40°C | 85-92 | Standard organic conditions | Higher temperature needed |
Sequential protection method | Multi-step protection sequence | 56-67 | High selectivity | Multiple steps |
The formation of disulfide bonds from protected cysteine residues represents a critical step in the synthesis of (Boc-Cys-OH)₂ [6]. Multiple oxidative mechanisms have been developed and characterized, each operating through distinct pathways and offering varying degrees of selectivity and efficiency.
Air oxidation represents the most fundamental approach to disulfide bond formation, proceeding through the initial formation of cysteine sulfenic acid intermediates [30]. Under mildly basic conditions (pH 8-9), molecular oxygen serves as the terminal oxidant, with trace metals such as copper(II) catalyzing the oxidation process [30]. The reaction mechanism involves the formation of sulfenic acid intermediates, which subsequently react with nearby cysteine thiols to form intermolecular disulfide bonds [6]. This method typically requires 12-24 hours for completion and achieves yields of 70-90% [33].
Dimethyl sulfoxide-mediated oxidation has emerged as a highly efficient alternative, particularly when employed in combination with hydrogen iodide under acidic conditions [29]. The proposed mechanism involves the formation of a dimethyl sulfoxide-hydrogen iodide adduct, which activates the oxidant toward thiol oxidation [29]. This method achieves excellent yields of 87-95% within 30 minutes to 2 hours, with minimal side reactions observed [29].
Iodine-mediated disulfide formation represents one of the most selective oxidative methods available [31]. The mechanism involves the initial formation of sulfenyl iodide intermediates, followed by nucleophilic attack by a second thiol group to form the disulfide bond [31]. This approach achieves very high yields of 85-98% within 15-30 minutes under mild conditions [31]. The selectivity of iodine-mediated oxidation is particularly advantageous when multiple functional groups are present that could undergo competing oxidation reactions [27].
Silver trifluoromethanesulfonate in combination with dimethyl sulfoxide represents a specialized oxidative system particularly effective for acetamidomethyl-protected cysteine residues [27]. This system operates through initial deprotection of the acetamidomethyl group followed by immediate oxidation of the liberated thiol [27]. The method achieves excellent yields of 90-95% within 30 minutes with no significant side reactions observed [27].
Oxidant | Conditions | Reaction Time | Yield (%) | Selectivity | Side Reactions |
---|---|---|---|---|---|
Molecular oxygen (air) | pH 8-9, room temperature, 24h | 12-24 hours | 70-90 | Moderate | Over-oxidation possible |
Dimethyl sulfoxide | Dimethyl sulfoxide/hydrogen chloride, room temperature | 30 minutes - 2 hours | 87-95 | High | Minimal |
Iodine | Iodine/methanol, mild conditions | 15-30 minutes | 85-98 | Very high | Very few |
Hydrogen peroxide | Dilute hydrogen peroxide, neutral pH | 1-4 hours | 60-85 | Moderate | Hydroxylation possible |
Silver trifluoromethanesulfonate | Silver trifluoromethanesulfonate/dimethyl sulfoxide system | 30 minutes | 90-95 | Excellent | None reported |
The choice between solid-phase and solution-phase synthesis methodologies for (Boc-Cys-OH)₂ preparation significantly impacts reaction efficiency, purification requirements, and overall synthetic strategy [25]. Each approach presents distinct advantages and limitations that must be carefully considered based on the specific synthetic objectives and scale requirements.
Solid-phase peptide synthesis offers significant advantages in terms of purification simplicity and automation compatibility [4]. The immobilization of the growing peptide chain on a solid support enables facile washing procedures that effectively remove excess reagents and byproducts without the need for complex chromatographic separations [25]. This approach typically achieves yields of 60-85% and is highly amenable to automated synthesis protocols [25]. However, solid-phase synthesis is inherently limited by resin loading capacity, typically ranging from 0.2-1.2 millimoles per gram of resin [25].
Solution-phase synthesis provides superior scalability and often achieves higher yields ranging from 70-95% [25]. The absence of solid support constraints allows for more precise control over reaction conditions and enables the use of higher substrate concentrations [25]. Additionally, solution-phase methods generally require lower reagent costs compared to solid-phase approaches [25]. However, solution-phase synthesis necessitates more complex purification procedures, typically involving multiple chromatographic steps [25].
The selection of synthesis approach also depends on the complexity of the target molecule and the presence of challenging sequences [25]. Solid-phase synthesis excels in the preparation of complex peptides with multiple disulfide bonds, where the pseudo-dilute conditions on the resin surface favor intramolecular cyclization over intermolecular polymerization [4]. Conversely, solution-phase methods are preferred for large-scale production and when precise control over stereochemistry is required [25].
Recent advances in solid-phase methodology have introduced novel approaches such as acid-activated N-chlorosuccinimide for single-step disulfide assembly [11]. This method enables rapid disulfide formation (approximately 15 minutes) directly on the solid support using widely accessible cysteine protecting groups [11]. The approach has proven particularly effective for the synthesis of disulfide-rich peptides such as conotoxins and gomesin [11].
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Advantages |
---|---|---|---|
Reaction Scale | Limited by resin capacity | Easily scalable | Easy purification, automation |
Purification | Simple washing steps | Chromatography required | Better yields, scalability |
Automation | Highly amenable | Less amenable | |
Yield | 60-85% | 70-95% | |
Cost | Higher reagent costs | Lower reagent costs | |
Time | Faster | Longer | |
Complexity | Lower | Higher | |
Resin Loading | 0.2-1.2 mmol/g | Not applicable |
Contemporary developments in (Boc-Cys-OH)₂ synthesis have introduced several innovative methodologies that address longstanding challenges in disulfide bond formation and cysteine protection [22]. These recent advances demonstrate significant improvements in reaction efficiency, selectivity, and operational simplicity compared to traditional approaches.
Palladium-mediated direct disulfide bond formation represents a paradigm shift in oxidative coupling methodology [19]. This approach employs palladium chemistry in combination with S-acetamidomethyl-cysteine to achieve rapid disulfide bond formation within minutes [19]. The method operates through a one-pot process utilizing palladium and diethyldithiocarbamate, achieving yields of 85-92% [19]. The critical role of the acetamidomethyl protecting group in facilitating disulfide formation through disulfiram generation represents a significant mechanistic insight [19]. However, this methodology is limited by the requirement for specific acetamidomethyl protection, which may not be compatible with all synthetic strategies [19].
The ultraviolet-light and palladium combination strategy has emerged as a revolutionary approach for regioselective ultrafast formation of multiple disulfide bonds [22]. This method enables the one-pot formation of two and three disulfide bonds in various peptides and proteins with yields ranging from 80-95% in less than 30 minutes [22]. The approach demonstrates exceptional versatility in preparing bioactive targets including conotoxin, RANTES, EETI-II, and plectasin peptides [22]. Despite its impressive efficiency, the method exhibits limitations in substrate scope and requires specialized equipment for ultraviolet irradiation [22].
The acid-activated N-chlorosuccinimide methodology represents a conceptually novel approach to disulfide assembly [11]. This single-step method utilizes widely accessible cysteine protecting groups including trityl, acetamidomethyl, and tert-butyl groups with 2% trifluoroacetic acid-activated N-chlorosuccinimide [11]. The method achieves rapid disulfide formation (approximately 15 minutes) with yields of 75-90% and has proven effective for synthesizing complex targets such as conotoxin and gomesin [11]. However, the use of acidic conditions may limit its applicability to acid-sensitive functional groups [11].
Orthogonal protection strategies have been refined to enable sequential disulfide formation in complex peptides [26]. Recent work has demonstrated the synthesis of conotoxins with three disulfide bonds using 4-methoxybenzyl, trityl, and acetamidomethyl protection groups for regionally selective synthesis [26]. This approach yields target products in 20-30% overall yield and demonstrates versatility across different molecular scaffolds [26]. The primary limitation lies in the requirement for multiple sequential steps, which increases synthetic complexity and may reduce overall efficiency [26].
Enzymatic deprotection methods utilizing penicillin amidohydrolase have been explored for selective removal of phenylacetamidomethyl protecting groups [5]. This approach offers orthogonal compatibility with both Boc and Fmoc protection schemes and achieves yields of 60-80% [5]. However, enzyme stability issues and extended reaction times (24 hours) limit the practical applicability of this methodology [5].
Protocol | Year | Key Innovation | Yield (%) | Reaction Time | Limitations |
---|---|---|---|---|---|
Palladium-mediated disulfide formation | 2019 | One-pot Cys(Acm) oxidation | 85-92 | Minutes | Requires Acm protection |
Ultraviolet-light/Palladium combination | 2021 | Ultrafast multiple disulfide formation | 80-95 | < 30 minutes | Limited to specific substrates |
Trifluoroacetic acid-activated N-chlorosuccinimide | 2025 | Single-step disulfide assembly | 75-90 | ~ 15 minutes | Acid-sensitive groups affected |
Orthogonal protection strategy | 2025 | Sequential disulfide formation | 70-85 | 30-60 minutes | Multiple steps required |
Enzymatic deprotection method | 2014 | Penicillin amidohydrolase use | 60-80 | 24 hours | Enzyme stability issues |
The critical evaluation of these methodologies reveals several key trends in contemporary disulfide synthesis [24]. The emphasis on operational simplicity and reduced reaction times has driven the development of one-pot procedures that minimize purification steps [22]. Additionally, the integration of orthogonal protecting group strategies enables precise control over disulfide connectivity in complex molecular architectures [26]. However, many of these advanced methodologies exhibit substrate specificity limitations and may require specialized equipment or reagents that limit their general applicability [11] [19] [22].